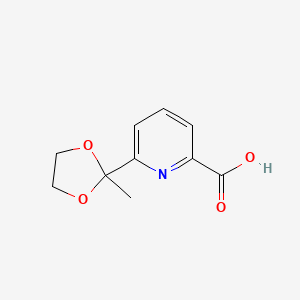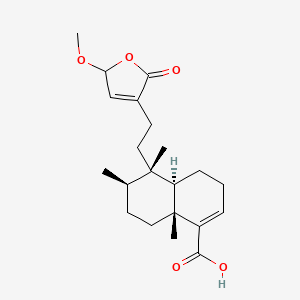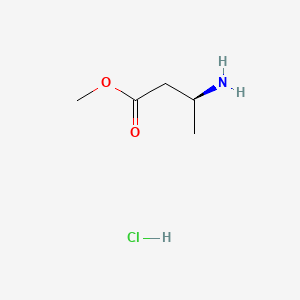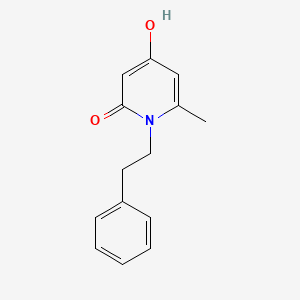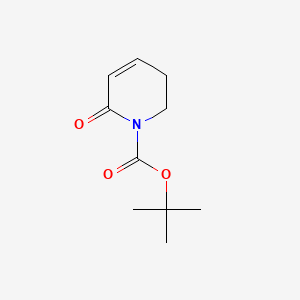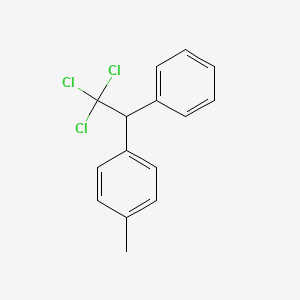
1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene is an organic compound with the molecular formula C16H15Cl3 It is a derivative of benzene, featuring a methyl group and a trichlorophenylethyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of this compound with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently.
化学反应分析
Types of Reactions: 1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring reacts with electrophiles such as halogens, nitro groups, or sulfonic acids.
Oxidation: The methyl group attached to the benzene ring can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.
Reduction: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl2), bromine (Br2), and sulfuric acid (H2SO4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of the original compound.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include the corresponding methyl derivatives.
科学研究应用
1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studies of aromatic hydrocarbons and their interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The trichloromethyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The pathways involved include the formation of intermediate carbocations, which then undergo further transformations to yield the final products.
相似化合物的比较
- 1-Methyl-4-(phenylmethyl)benzene
- 1-Methyl-4-(2-nitro-1-phenylethyl)benzene
- 2,2,2-Trichloro-1-phenylethyl acetate
Comparison: 1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene is unique due to the presence of the trichloromethyl group, which significantly influences its chemical reactivity and properties. Compared to similar compounds, it exhibits higher reactivity in electrophilic aromatic substitution reactions and has distinct applications in various fields.
属性
IUPAC Name |
1-methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3/c1-11-7-9-13(10-8-11)14(15(16,17)18)12-5-3-2-4-6-12/h2-10,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHIFAUPEYWZDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
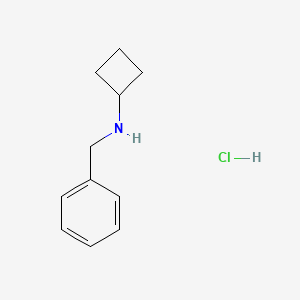
![1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-](/img/structure/B599803.png)
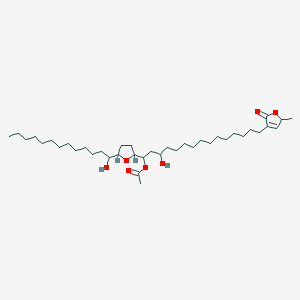
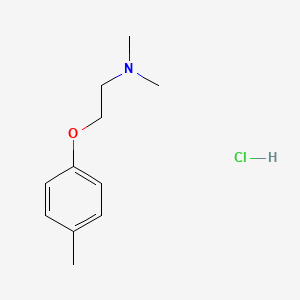
![1-[2-oxo-2-(pyridin-3-yl)ethyl]pyridinium iodide](/img/new.no-structure.jpg)

